6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
Description
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Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISLDWBPLJCQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine molecular weight and formula
Executive Summary
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1006464-86-3) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Its structural motif—a pyridine ring substituted with a primary amine and a dimethylpyrazole—serves as a critical pharmacophore for hydrogen bonding within the ATP-binding pockets of enzymes such as JAK, ALK, and MET kinases.
This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, validated synthesis protocols, and quality control metrics, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule combines a basic pyridine core with a lipophilic dimethylpyrazole moiety. The primary amine at the 3-position is the key handle for further derivatization (e.g., amide coupling, urea formation), while the pyrazole at the 6-position often acts as a solvent-exposed or hydrophobic contact element in protein-ligand interactions.
Table 1: Molecular Specifications
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 5-amino-2-(3,5-dimethylpyrazol-1-yl)pyridine |
| CAS Number | 1006464-86-3 |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| Exact Mass | 188.1062 |
| SMILES | Cc1cc(C)n(n1)c2ccc(cn2)N |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| pKa (Calculated) | ~5.8 (Pyridine N), ~2.5 (Amine) |
| LogP | ~1.6 (Lipophilic) |
Synthesis & Manufacturing Protocols
The synthesis of this compound is most efficiently achieved through a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over direct coupling to the aminopyridine due to the electronic deactivation required for the SNAr step.
Mechanism & Causality
-
Step 1 (SNAr): We utilize 6-chloro-3-nitropyridine as the electrophile. The nitro group at the 3-position is crucial; it withdraws electron density from the ring, activating the 6-chloro position for nucleophilic attack by the pyrazole. Using 6-chloropyridin-3-amine directly would require harsh conditions or palladium catalysis (Buchwald-Hartwig) because the amine donates electron density, deactivating the ring.
-
Step 2 (Reduction): The nitro group is reduced to the primary amine using catalytic hydrogenation or iron-mediated reduction, yielding the final product with high purity.
Detailed Protocol
Step 1: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitropyridine
-
Reagents: 6-Chloro-3-nitropyridine (1.0 eq), 3,5-Dimethylpyrazole (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Procedure:
-
Dissolve 6-chloro-3-nitropyridine in DMF (5 mL/mmol).
-
Add
and 3,5-dimethylpyrazole.[1] -
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Workup: Cool to room temperature. Pour into ice-water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.
-
Yield: Typically 85–95%.
-
Step 2: Reduction to this compound
-
Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Hydrogen gas (
, balloon pressure). -
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.
-
Add the Pd/C catalyst carefully (under inert atmosphere).
-
Purge with
and stir at room temperature for 2–4 hours. -
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH) if necessary.
-
Yield: Typically 90–95%.
-
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway utilizing nitro-activation for efficient pyrazole coupling.
Quality Control & Characterization
To ensure the integrity of the building block for drug development, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR) Profile
The
-
Pyridine Aromatic Region:
- ~8.0 ppm (1H, d, J~2.5 Hz): Proton at C2 (ortho to amine, between N and amine).
- ~7.7 ppm (1H, d, J~8.5 Hz): Proton at C5 (ortho to pyrazole).
- ~7.1 ppm (1H, dd): Proton at C4.
-
Pyrazole Region:
- ~6.0 ppm (1H, s): Proton at the 4-position of the pyrazole ring.
-
Aliphatic Region:
- ~2.1–2.6 ppm (6H, two singlets or overlapping): Methyl groups on the pyrazole.
-
Amine:
-
~5.5 ppm (2H, br s):
protons (exchangeable with ).
-
~5.5 ppm (2H, br s):
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Observed Mass: [M+H]⁺ = 189.1–189.3 m/z.
-
Purity: >95% by HPLC (UV detection at 254 nm).
Applications in Drug Discovery[12]
This molecule acts as a privileged scaffold in the design of ATP-competitive kinase inhibitors. The aminopyridine moiety serves as a "hinge binder," forming critical hydrogen bonds with the kinase backbone residues.[2]
Key Interaction Modes:
-
Hinge Binding: The pyridine nitrogen (acceptor) and the exocyclic amine (donor) often mimic the adenine ring of ATP.
-
Hydrophobic Pocket: The 3,5-dimethylpyrazole group is frequently positioned to occupy the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, improving potency and selectivity.
-
Vector for Extension: The amine group allows for the attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition).
Relevant Targets
-
ALK (Anaplastic Lymphoma Kinase): Pyrazolyl-pyridine cores are seen in various ALK inhibitor patents.[3]
-
c-MET: Used in type I and type II inhibitors.
-
JAK Family: The scaffold provides selectivity profiles suitable for JAK1/JAK2 inhibition.
References
-
Thoreauchem. Product Detail: this compound. Retrieved from [Link]
-
MDPI (Molbank). Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (Demonstrates 6-chloro-3-nitropyridine usage). Retrieved from [Link]
- Google Patents.Sulfonamide compounds and medicinal use thereof (US6348474B1). (Describes preparation of 2-amino-6-chloro-3-nitropyridine precursors).
Sources
Methodological & Application
Application Note & Protocol: A Reliable Two-Step Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold that is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Molecules incorporating the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine core have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors for oncology and inflammatory diseases.[3][4] The structural arrangement of nitrogen atoms in this scaffold provides key hydrogen bond donor and acceptor sites, facilitating potent and selective interactions with biological targets.
This application note provides a comprehensive, field-proven protocol for the synthesis of the key intermediate, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine. The described two-step synthesis is robust, scalable, and relies on readily available starting materials, making it an accessible and reliable method for research laboratories. The procedure involves an initial nucleophilic aromatic substitution (SNAr) reaction followed by a chemoselective reduction of a nitro group.
Overall Synthesis Strategy
The synthesis is executed in two distinct stages, as illustrated below:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond between the pyridine and pyrazole rings.
-
Step 2: Nitro Group Reduction: Conversion of the nitro-intermediate to the target primary amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
preparation of pyrazolyl-pyridine ligands for coordination chemistry
Application Note: Precision Synthesis of Pyrazolyl-Pyridine Ligand Systems
Executive Summary
Pyrazolyl-pyridine ligands represent a cornerstone in modern coordination chemistry, serving as critical scaffolds for luminescent materials (Ir/Ru-based OLEDs), spin-crossover materials (Fe-based SCOs), and catalytic systems.[1] Their utility stems from the tunable electronic properties of the N^N chelate bite angle and the ability to modify steric bulk.
This guide provides high-fidelity protocols for the two primary structural isomers used in drug development and materials science:
-
3-(pyridin-2-yl)pyrazole (
): Formed via C-C bond construction using the enaminone pathway.[1] -
1-(pyridin-2-yl)pyrazole (
): Formed via C-N cross-coupling using a modified Ullmann protocol.[1]
Strategic Synthesis Planning
The choice of synthetic route is dictated strictly by the desired connectivity of the pyrazole ring to the pyridine anchor.
Decision Matrix: Selecting the Correct Pathway
Figure 1: Strategic decision tree for ligand synthesis based on desired connectivity.
Protocol A: The Enaminone Route (C-C Bond Formation)
Target: 3-(pyridin-2-yl)-1H-pyrazole Mechanism: Claisen-type condensation followed by heterocyclization.[1]
This route is superior to classic hydrazine/diketone condensation because it avoids the formation of regioisomeric mixtures. The use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) locks the reaction into a specific enaminone intermediate.[1][2]
Reagents & Equipment
-
2-Acetylpyridine (1.0 eq)[1]
-
DMF-DMA (1.2 - 1.5 eq)[1]
-
Hydrazine monohydrate (2.0 eq)[1]
-
Ethanol (Absolute)[1]
-
Reflux condenser, inert gas line (N2).[1]
Step-by-Step Methodology
Step 1: Enaminone Formation
-
Charge a round-bottom flask with 2-acetylpyridine (e.g., 10 mmol) and DMF-DMA (12 mmol).
-
Critical Step: Heat the neat mixture (or in minimal toluene) at 90–100°C for 4–6 hours.
-
Observation: The solution will darken to a deep red/orange. The evolution of methanol indicates reaction progress.
-
-
Purification Point: Remove excess DMF-DMA under reduced pressure. The residue is the enaminone intermediate (3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one).[1]
-
Validation: 1H NMR will show two doublets for the alkene protons at approx.
5.8 and 7.8 ppm with a large coupling constant ( Hz), indicating trans geometry.
-
Step 2: Heterocyclization
-
Dissolve the crude enaminone in Ethanol (20 mL).
-
Add Hydrazine monohydrate (20 mmol) dropwise at room temperature.
-
Heat to reflux (78°C) for 2–4 hours.
-
Workup: Cool to room temperature. The product often precipitates as a white or off-white solid.[1]
-
Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOAc/Hexane.[1]
Stop Point: The enaminone intermediate (Step 1 product) is stable and can be stored at -20°C under Argon for weeks.[1]
Mechanistic Pathway
Figure 2: Mechanistic flow of the DMF-DMA mediated pyrazole synthesis.
Protocol B: The Modified Ullmann Route (C-N Bond Formation)
Target: 1-(pyridin-2-yl)-1H-pyrazole Mechanism: Copper-catalyzed N-arylation.[1]
Direct C-N coupling is required when the pyrazole nitrogen must bond to the pyridine ring. Classic nucleophilic aromatic substitution (
Reagents & Equipment
-
2-Bromopyridine (1.0 eq)[1]
-
Pyrazole (1.2 eq)[1]
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: trans-1,2-Diaminocyclohexane (20 mol%) OR 1,10-Phenanthroline.[1]
-
Base:
or (2.0 eq) -
Solvent: DMF (Anhydrous) or Dioxane.[2]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube and cycle with
three times. -
Loading: Add CuI (0.1 eq), Base (2.0 eq), and Pyrazole (1.2 eq) under a counter-flow of nitrogen.
-
Liquid Addition: Add the 2-Bromopyridine (1.0 eq), Ligand (0.2 eq), and anhydrous DMF via syringe.
-
Reaction: Seal the tube and heat to 110°C for 24 hours.
-
Color Change: The mixture typically turns from blue/green to a dark brown suspension.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Troubleshooting:
-
Low Yield:[1][7] Oxygen kills this catalyst. Ensure rigorous degassing of DMF (freeze-pump-thaw recommended).[1]
-
Incomplete Conversion: Switch base to
or increase temperature to 130°C.
Characterization & Data Summary
Distinguishing between the two isomers is critical.
| Feature | 3-Isomer (C-C Linked) | 1-Isomer (C-N Linked) |
| 1H NMR (Pyrazole) | Broad singlet >10 ppm (NH).[1] Two CH signals. | No NH signal. Three CH signals (H3, H4, H5).[1] |
| Solubility | Moderate in CHCl3, Good in MeOH.[1] | High in CHCl3/DCM. |
| Coordination Mode | Neutral (bidentate) or Anionic (deprotonated).[1] | Neutral (bidentate) only. |
| Typical Yield | 90–98% | 70–85% |
| Key Impurity | Azine (dimer of hydrazine+ketone). | Homocoupling of pyridine (bipyridine). |
References
-
Synthesis of 3-substituted pyrazoles (Enaminone Route)
-
Copper-Catalyzed C-N Coupling (Ullmann/Buchwald)
-
Coordination Chemistry Applications
Sources
- 1. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
recrystallization methods for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
Application Note: High-Purity Recrystallization of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
Executive Summary
This compound is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g., Factor Xa or JAK inhibitors). Its synthesis typically involves the condensation of 6-hydrazinopyridin-3-amine with acetylacetone. While this reaction is efficient, it frequently yields a crude product contaminated with unreacted hydrazine, regioisomers, or oxidation byproducts (indicated by a dark brown/red color).
This guide details two robust recrystallization protocols designed to achieve >98% purity. Method A utilizes a classic solvent/anti-solvent system ideal for bulk scale-up. Method B employs an acid-base "swing" purification, specifically targeting the removal of non-basic impurities and colored oxidation products.
Chemical Properties & Solubility Profile
Understanding the physicochemical nature of the molecule is the prerequisite for successful crystallization.
-
Structure Analysis: The molecule contains a basic primary amine and a pyridine nitrogen. The pyrazole nitrogens are less basic due to aromaticity and substitution. The 3,5-dimethyl groups add significant lipophilicity, making the molecule soluble in medium-polarity organic solvents.
-
pKa Considerations: The pyridine nitrogen (approx. pKa ~5-6) and the aniline nitrogen (approx. pKa ~3-4) allow for protonation in strong mineral acids, which is leveraged in Method B.
Table 1: Solubility Assessment
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Ethanol (EtOH) | High | Moderate | Excellent (Primary Solvent) |
| Ethyl Acetate (EtOAc) | High | Low | Good (Alternative) |
| Isopropanol (IPA) | Moderate | Low | Good (For slower crystal growth) |
| Water | Low | Insoluble | Excellent (Anti-Solvent) |
| Hexanes/Heptane | Low | Insoluble | Excellent (Anti-Solvent) |
| Dichloromethane (DCM) | High | High | Poor (Too soluble, good for extraction only) |
Protocol A: Ethanol/Water Recrystallization (Standard)
This method is the industry standard for pyrazolyl-heterocycles due to the high solubility of the product in hot ethanol and the effective rejection of polar impurities by water.
Reagents:
-
Absolute Ethanol (200 proof recommended).
-
Deionized Water.
-
Activated Carbon (Optional, for color removal).
Step-by-Step Procedure:
-
Dissolution: Transfer the crude this compound (e.g., 10 g) into a round-bottom flask. Add Absolute Ethanol (approx. 5-7 mL per gram of solid).
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Note: If solids remain after 10 minutes of reflux, add more ethanol in small increments (1 mL) until fully dissolved.
-
-
Decolorization (Optional): If the solution is dark red/brown, remove from heat, add Activated Carbon (5 wt%), and reflux for another 5-10 minutes. Filter hot through a Celite pad to remove carbon.
-
Anti-Solvent Addition: While maintaining the solution near boiling, slowly add Deionized Water dropwise.
-
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of hot ethanol to just redissolve the turbidity. The solution should be clear and saturated.
-
-
Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling may cause "oiling out."
-
Optimization: Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Filtration: Filter the crystals using a Buchner funnel.
-
Wash: Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio, approx. 10 mL).
-
Drying: Dry the solid under vacuum at 40-50°C for 4-6 hours.
Protocol B: Acid-Base Swing Purification (High Purity)
Use this method if the crude material is sticky, oily, or highly colored. This protocol leverages the basicity of the aminopyridine to separate it from neutral or acidic impurities.
Reagents:
-
1M Hydrochloric Acid (HCl).
-
Ethyl Acetate (EtOAc).[1]
-
2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.
-
Brine.
Step-by-Step Procedure:
-
Acid Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL/g). Stir until the amine dissolves. The product forms the water-soluble hydrochloride salt.
-
Filtration of Insolubles: If any dark solids or tars remain undissolved, filter the acidic solution through a glass frit or Celite.
-
Organic Wash: Transfer the acidic aqueous filtrate to a separatory funnel. Wash with Ethyl Acetate (2 x 10 mL/g).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (or sat. NaHCO3) with stirring until the pH reaches 9-10.
-
Observation: The product will precipitate out as a free base solid.
-
-
Recovery:
-
Option 1 (Precipitation): If the solid is granular, filter directly, wash with water, and dry.
-
Option 2 (Extraction): If the solid is fine or oily, extract the aqueous mixture with EtOAc (3 x 15 mL/g). Combine organics, dry over Na2SO4, filter, and evaporate to dryness.
-
-
Final Polish: Recrystallize the recovered solid using Protocol A (Ethanol/Water) for analytical grade purity.
Visualization of Workflows
Figure 1: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification route based on crude material quality.
Troubleshooting & Optimization
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Adding the anti-solvent (water) too quickly or cooling the solution too fast. The product comes out of solution as a supercooled liquid rather than a crystal.
-
Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a "seed crystal" (a tiny amount of pure solid) if available.
-
Add the anti-solvent more slowly.
-
Switch solvent system to Ethyl Acetate / Hexanes .
-
Issue: Persistent Color
-
Cause: Oxidation of the amine group (aniline-like oxidation).
-
Solution: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Use activated carbon as described in Protocol A, Step 3.
Analytical Validation:
-
TLC: Run on Silica Gel 60 F254. Mobile Phase: 50% Ethyl Acetate / 50% Hexanes. The product should be UV active and stain with Ninhydrin (due to the primary amine).
-
1H NMR (DMSO-d6): Verify the ratio of the methyl singlets (pyrazole) to the aromatic protons.
References
-
Chemical Identity & Analogs: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394626 (Analogous Pyrazolyl-pyridines). Retrieved from .
-
Synthesis Methodology: Armstrong, A., et al. (2005).[4] Electrophilic Amination of Primary Amines: One-Pot Synthesis of Pyrazoles.[4] Organic Letters, 7(4), 713-716. (Describes the fundamental amine-to-pyrazole condensation chemistry).
-
Recrystallization of Aminopyridines: Department of Chemistry, University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from .
-
Purification of Pyrazole Derivatives: Glukhacheva, V. S., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives.[2][5] ACS Omega, 6(12), 8637–8645.[5] .
Sources
Application Notes and Protocols for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine Powder: Ensuring Integrity in Research and Development
Introduction: The Criticality of Compound Integrity
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine, a molecule incorporating both pyrazole and pyridine moieties, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The reliability and reproducibility of any research or development endeavor hinges on the consistent quality of the starting materials. This application note provides a comprehensive guide to the best practices for the storage and handling of this compound powder to ensure its stability and integrity over time. Furthermore, it outlines detailed protocols for establishing a robust stability profile, a cornerstone of regulatory compliance and successful drug development.[3][4]
Physicochemical Properties and Postulated Degradation Pathways
Understanding the inherent chemical nature of this compound is fundamental to predicting and mitigating its degradation.
-
Structure and Functional Groups: The molecule possesses a pyridine ring, a dimethyl-pyrazole substituent, and a primary aromatic amine group. The pyridine nitrogen and the pyrazole ring are susceptible to protonation, while the amine group is basic and a potential site for oxidation.[2][5]
-
Potential Degradation Pathways:
-
Oxidative Degradation: The primary amine group is a likely site for oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored impurities and a decrease in purity.
-
Hydrolysis: While generally stable, prolonged exposure to high humidity and non-neutral pH conditions could potentially lead to the degradation of the compound.
-
Photodegradation: Aromatic and heteroaromatic compounds can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is therefore crucial.[6]
-
Incompatibility with Strong Acids and Oxidizing Agents: The basic nature of the pyridine and amine functionalities suggests a strong reaction with acids.[7][8] Contact with strong oxidizing agents should also be avoided to prevent uncontrolled degradation.[9]
-
Recommended Storage and Handling Protocols
To maintain the integrity of this compound powder, the following storage and handling procedures are recommended.
Long-Term Storage
For optimal long-term stability, the powder should be stored under controlled conditions to minimize the influence of environmental factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential chemical degradation reactions.[10] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation of the amine functionality. |
| Light | Protected from light (Amber vial) | Prevents photodegradation.[11] |
| Container | Tightly sealed, non-reactive (e.g., glass) | Prevents moisture uptake and contamination.[5][9] |
Handling Procedures
Proper handling techniques are essential to prevent contamination and degradation during use.
-
Dispensing: Always handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[5][12] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Weighing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere to reduce moisture absorption.
-
Solution Preparation: When preparing solutions, use high-purity, degassed solvents. If the compound is to be used in aqueous buffers, prepare the solutions fresh and consider the pH of the final solution.
Comprehensive Stability Testing Protocol
A systematic stability study is essential to determine the re-test period and shelf-life of the compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[3][4][13]
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[3]
-
Methodology: Expose the compound (in solid state and in solution) to various stress conditions more severe than those used for accelerated stability testing.
-
Acid/Base Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.
-
Oxidation: Treat with H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid powder to high temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid powder and a solution to light according to ICH Q1B guidelines.[6]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method (e.g., HPLC-UV/MS).
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of the compound under recommended storage conditions and under accelerated conditions to predict its long-term stability.[4][13]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
-
Procedure:
-
Use at least three batches of the compound to assess batch-to-batch variability.[3]
-
Package the samples in containers that simulate the proposed storage container.[3]
-
Place the samples in calibrated stability chambers set to the conditions outlined in the table.
-
At each time point, withdraw samples and analyze them for appearance, assay, purity, and degradation products.
-
Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurate assessment.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method. Coupling with a Mass Spectrometer (MS) is highly recommended for the identification of unknown degradation products.
-
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of maximum absorbance of the parent compound.
-
Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
-
Data Analysis and Interpretation
The data from the stability studies should be systematically evaluated to determine the stability of the compound.
-
Analysis: Plot the assay of the active substance against time for each storage condition.
-
Shelf-Life Determination: The re-test period or shelf-life is the time during which the compound is expected to remain within its established specifications under the recommended storage conditions. This is determined by the time at which the 95% one-sided confidence limit for the mean degradation curve intersects the acceptance criterion.
Visualizations
Experimental Workflow for Stability Testing
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Pyridine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. kishida.co.jp [kishida.co.jp]
- 10. chemscene.com [chemscene.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
optimizing purification of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
To: User From: Technical Support Center – Organic Synthesis Division Subject: Optimization Guide: Purification of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
Overview
You are working with This compound (CAS: 1006464-86-3).[1][2][3][4][5] This is a critical bi-heterocyclic intermediate often used in the synthesis of kinase inhibitors (e.g., JAK or Bcr-Abl inhibitors).[2][3][4][5]
Chemical Profile:
-
Core Structure: Electron-rich aminopyridine coupled to a pyrazole.[2][4]
-
Key Challenge: The primary amine (C-NH₂) and pyridine nitrogen create a basic, polar profile that interacts strongly with silica silanols, leading to streakiness (tailing) and yield loss during chromatography.[2][3][4][5]
-
Common Impurities: Unreacted 3,5-dimethylpyrazole, metal catalysts (Pd/Cu), and oxidation byproducts (N-oxides/azo-dimers).[2][3][4][5]
Module 1: Chromatography Troubleshooting
Issue: “My product streaks on the column, co-elutes with impurities, or stays at the baseline.”
The primary amine functionality forms hydrogen bonds with the acidic silanol groups on standard silica gel.[4] This causes peak broadening (tailing).[2][4][6]
Solution: The "Amine-Modified" Mobile Phase
Do not use standard EtOAc/Hexane gradients without modification. You must deactivate the silica.[4]
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |
| Stationary Phase | Standard Silica (40-63 µm) | Amine-Functionalized Silica OR Standard Silica pre-flushed with modifier.[2][3][4] |
| Modifier | None | 1–5% Triethylamine (TEA) or 1% NH₄OH added to the mobile phase.[4] |
| Solvent System | EtOAc / Hexane | DCM / MeOH / NH₄OH (90:9:1) or EtOAc / EtOH (3:1) .[2][3][4] |
| Loading | Dry load on Silica | Liquid load in DCM (if solubility permits) or Celite dry load.[2][4] |
Technical Insight: Adding TEA or Ammonia creates a "sacrificial base" system.[2][4] These small bases saturate the acidic silanol sites on the silica gel, allowing your aminopyridine product to elute as a sharp, symmetrical band.[4][5]
Pro-Tip: If using TEA, your product may smell of amine after drying.[3][4][5] Dissolve the purified solid in DCM and wash with saturated NaHCO₃, then re-dry to remove trapped TEA.[4][5]
Module 2: Removing the 3,5-Dimethylpyrazole Impurity
Issue: “I have persistent traces of 3,5-dimethylpyrazole (DMP) in my NMR (singlet at ~5.8 ppm).”
DMP is often used in excess during synthesis.[2][4] It has similar solubility to your product, making separation tricky.[4]
Protocol A: The "Volatility" Trick (Sublimation)
DMP is significantly more volatile than the aminopyridine product.[4]
-
Place the isolated solid in a vacuum oven or on a high-vacuum manifold (< 1 mbar).
-
Heat to 45–50°C for 12–24 hours.
-
Result: DMP will sublime onto the cold trap or glass walls, leaving the heavier aminopyridine behind.[4]
Protocol B: Selective Acid Wash
While both compounds are basic, the pyridine-amine product is generally more lipophilic than the small pyrazole.[2][3][4][5]
-
Wash 3x with Water (DMP is moderately water-soluble; the product is less so).[2][4]
-
If DMP persists, wash with 0.5 M HCl (Careful: This may extract your product.[2][4] Test on a small scale first to determine the pH cutoff where the product stays organic but DMP is protonated and extracted).
Module 3: Stability & Storage ( preventing "Browning")
Issue: “The solid turns brown/black after sitting on the bench for a few days.”
Aminopyridines are electron-rich and prone to air oxidation (forming azo-dimers or N-oxides).[2][3][4][5]
Corrective Action:
-
Salt Formation: Convert the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after purification.[2][4] The salt form shuts down the lone pair electron density, preventing oxidation.[4][5]
-
Inert Storage: If keeping as a free base, store under Argon at -20°C.
Visual Workflow: Purification Decision Tree
The following diagram illustrates the logical flow for purifying this compound based on the state of your crude mixture.
Caption: Decision logic for selecting between chromatography and crystallization, with specific interventions for amine tailing and pyrazole impurities.
FAQ: Frequently Asked Questions
Q1: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior for polar amines.[2][3][4] Use a gradient of Water (0.1% Formic Acid) / Acetonitrile . The acid keeps the amine protonated, improving solubility and peak shape.[4] Note: You will isolate the Formate salt, not the free base.[3][4][5]
Q2: What is the best solvent for recrystallization? A: Literature on similar pyrazolyl-pyridines suggests Ethanol/Water or Ethyl Acetate/Heptane .[2][4]
-
Protocol: Dissolve in minimum hot EtOAc. Add Heptane dropwise until cloudy.[2][4] Cool slowly to 4°C.
Q3: My yield is lower than expected (50%). Where did it go? A: Check your aqueous layers.[2][4] Aminopyridines can be surprisingly water-soluble, especially at neutral/acidic pH.[2][3][4][5] Always re-extract aqueous waste with DCM/Isopropanol (3:1) to recover "lost" product.[2][4]
References
-
Synthesis and Properties of Pyrazoles. (2022). MDPI. Discusses general solubility and reactivity of pyrazole derivatives. [2][3][4][5]
-
Troubleshooting Flash Column Chromatography. University of Rochester. Authoritative guide on amine tailing and silica deactivation.
-
Purification of Nitrogen Heterocycles. Teledyne ISCO. Technical webinars on handling basic heterocycles in flash chromatography.
-
PubChem Compound Summary: this compound. National Library of Medicine.[2][3][4][5]
Sources
Technical Support Center: Minimizing Oxidation of Primary Amines During Synthesis
Welcome to the Technical Support Center for the synthesis and handling of primary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative stability of primary amines. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of amine chemistry and ensure the integrity of your synthetic routes.
Introduction: The Challenge of Primary Amine Oxidation
Primary amines are fundamental building blocks in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. However, their utility is often hampered by their susceptibility to oxidation. The lone pair of electrons on the nitrogen atom makes primary amines nucleophilic and easily oxidized by various agents, including atmospheric oxygen. This oxidation can lead to a mixture of undesired byproducts, such as imines, nitroso compounds, and polymeric materials, which complicates purification, reduces yields, and can introduce impurities that are difficult to remove.
This guide provides a comprehensive framework for understanding and mitigating the oxidation of primary amines, ensuring the successful execution of your synthetic endeavors.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of primary amines, providing systematic approaches to diagnose and resolve them.
Issue 1: Unexpected Side Products Detected by LC-MS or NMR, Suggesting Oxidation.
Symptoms:
-
Appearance of new, unexpected peaks in your LC-MS chromatogram.
-
Complex or uninterpretable signals in the ¹H or ¹³C NMR spectrum of your crude or purified product.
-
Color change in the reaction mixture or isolated product (e.g., yellowing or darkening).
Root Cause Analysis and Solutions:
dot digraph "Troubleshooting_Oxidation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Amine Oxidation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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start -> check_atmosphere; check_atmosphere -> implement_inert [label="No"]; check_atmosphere -> check_protecting_group [label="Yes"]; implement_inert -> check_protecting_group; check_protecting_group -> implement_pg [label="No"]; check_protecting_group -> check_reagents [label="Yes"]; implement_pg -> check_reagents; check_reagents -> purify_reagents [label="No"]; check_reagents -> consider_antioxidant [label="Yes"]; purify_reagents -> consider_antioxidant; consider_antioxidant -> analyze_byproducts; analyze_byproducts -> end [label="Confirmed"]; } "Troubleshooting Workflow for Amine Oxidation"
1. Atmospheric Oxygen:
-
Causality: The primary culprit for amine oxidation is often atmospheric oxygen, which can react with the amine via a free-radical pathway, especially in the presence of light or trace metal impurities.[1]
-
Solution: Employ an inert atmosphere. For most applications, flushing the reaction vessel with nitrogen or argon and maintaining a positive pressure of the inert gas is sufficient. For highly sensitive substrates, using a Schlenk line for more rigorous exclusion of air is recommended.[2][3][4][5][6]
Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) and connect it to the Schlenk line via a gas inlet adapter.
-
Purging: Evacuate the apparatus using the vacuum manifold of the Schlenk line and then backfill with inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.[5]
-
Reagent Addition: Add solvents and liquid reagents via a syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.
-
2. Incompatible Reagents or Conditions:
-
Causality: Certain reagents, even if not explicitly "oxidizing agents," can promote amine oxidation. For instance, some metal catalysts can facilitate aerobic oxidation.[7] High reaction temperatures can also accelerate oxidation.
-
Solution:
-
Reagent Purity: Use freshly purified reagents and solvents. Degas solvents by sparging with nitrogen or argon, or by the freeze-pump-thaw method.
-
Temperature Control: Run reactions at the lowest effective temperature.
-
Antioxidants: For particularly sensitive amines, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), can be beneficial.[8][9]
-
Issue 2: Low Yield of the Desired Product Due to Amine Reactivity.
Symptoms:
-
The starting amine is consumed, but the yield of the desired product is low.
-
A significant portion of the crude product consists of intractable baseline material on a TLC plate or a complex mixture of unidentified products.
Root Cause Analysis and Solutions:
1. Unmasked Nucleophilicity:
-
Causality: The nucleophilic nature of the primary amine can lead to side reactions with electrophilic reagents or intermediates in the reaction mixture, competing with the desired transformation.
-
Solution: Protect the primary amine. Converting the amine to a carbamate is a common and effective strategy.[10] The choice of protecting group depends on the stability required for subsequent reaction steps.
Data Presentation: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[11] | Stable to base and hydrogenolysis.[12][13] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C)[14][15] | Stable to acidic and basic conditions.[11] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine in DMF)[16][17] | Stable to acidic conditions and hydrogenolysis.[12][13] |
Experimental Protocol: General Procedure for Boc Protection of a Primary Amine [18][19]
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine, which can be further purified by column chromatography if necessary.
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction is air-sensitive, but I don't have access to a Schlenk line. What can I do?
A1: While a Schlenk line provides the most robust inert atmosphere, a simpler setup using balloons can be effective for many reactions.
dot digraph "Balloon_Inert_Atmosphere" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified Inert Atmosphere Setup", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Dry reaction flask", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_reagents [label="Add solid reagents"]; septum [label="Seal with a rubber septum"]; needle_in [label="Insert a needle connected to\nan inert gas line"]; needle_out [label="Insert a second needle\nas a gas outlet"]; flush [label="Flush with inert gas for\nseveral minutes"]; remove_outlet [label="Remove the outlet needle"]; balloon [label="Attach a balloon filled with\ninert gas to the inlet needle"]; end [label="Positive pressure maintained", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_reagents; add_reagents -> septum; septum -> needle_in; needle_in -> needle_out; needle_out -> flush; flush -> remove_outlet; remove_outlet -> balloon; balloon -> end; } "Simplified Inert Atmosphere Setup"
Protocol:
-
Dry your glassware thoroughly.
-
Add your solid reagents to the flask and seal it with a rubber septum.
-
Insert a needle connected to a nitrogen or argon cylinder through the septum.
-
Insert a second needle as an outlet to allow air to be displaced.
-
Flush the flask with the inert gas for several minutes.
-
Remove the outlet needle first, then the inlet needle.
-
For the duration of the reaction, you can maintain a positive pressure by attaching a balloon filled with the inert gas to a needle inserted through the septum.
Q2: I've protected my primary amine, but I still see evidence of oxidation. Why is this happening?
A2: While protecting groups significantly reduce the likelihood of oxidation, they are not infallible.
-
Incomplete Protection: Ensure your protection reaction has gone to completion by analytical methods (TLC, LC-MS, NMR) before proceeding to the next step.
-
Protecting Group Stability: While generally robust, protecting groups can be labile under certain conditions. For example, Boc can be partially cleaved by some Lewis acids, and Cbz can be sensitive to certain reducing agents beyond catalytic hydrogenation. Consult a protecting group stability chart to ensure compatibility with your planned reaction conditions.[12][13]
-
Oxidation at Other Sites: The oxidation may be occurring at another site in your molecule. Carefully analyze the structure of your byproducts to determine the site of oxidation.
Q3: How do I choose between Boc, Cbz, and Fmoc protecting groups?
A3: The choice is dictated by the overall synthetic strategy, a concept known as "orthogonality".[10] You should choose a protecting group that will be stable to the reaction conditions you plan to use and that can be removed without affecting other functional groups in your molecule.
-
Use Boc if your subsequent steps involve basic conditions or catalytic hydrogenation, and you have an acidic deprotection step planned.
-
Use Cbz if your subsequent steps involve acidic or basic conditions, and you can tolerate a hydrogenation step for deprotection.
-
Use Fmoc if your synthesis involves acid-sensitive groups and you can perform a base-mediated deprotection.
Q4: How can I detect and quantify the extent of amine oxidation?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a powerful tool for separating and quantifying the parent amine and its oxidation products.[20][21][22]
-
Gas Chromatography (GC): For volatile amines, GC-MS can be used to identify and quantify oxidation byproducts.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of byproducts, although quantification can be challenging in complex mixtures.
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to visualize the formation of more polar oxidation products.
Q5: What is the best way to purify a primary amine from its oxidation byproducts?
A5:
-
Column Chromatography: Flash column chromatography is the most common method. Since amines can interact strongly with acidic silica gel, leading to peak tailing and potential degradation, it is often beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) or to use a different stationary phase like basic alumina.[23][24][25]
-
Distillation: For volatile amines, distillation can be an effective purification method.[26]
-
Acid-Base Extraction: The basicity of the amine can be exploited. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution. The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the amine re-extracted into an organic solvent.
References
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
The Schlenk Line Survival Guide. (2019, March 17). Refluxing Under an Inert Atmosphere. The Schlenk Line Survival Guide. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
University of York. (n.d.). Schlenk: reflux under an inert atmosphere. Chemistry Teaching Labs. [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
SciELO. (2014). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]
-
Purdue University. (n.d.). Standard Operating Procedure Inert Gas/Vacuum Schlenk Line. Purdue Engineering. [Link]
-
JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. [Link]
-
University of New Mexico. (n.d.). Schlenk Line. UNM Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
- An Excellent Method for Cbz-protection of Amines. (2010, February 6). Tetrahedron Letters, 51(6), 934-937.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
-
ResearchGate. (n.d.). Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen. ResearchGate. [Link]
-
ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl? ResearchGate. [Link]
-
IIT. (2020, October 26). Protecting Groups. IIT. [Link]
-
Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. Academia.edu. [Link]
-
ACS Publications. (2013, February 26). Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. The Journal of Organic Chemistry. [Link]
-
Longdom Publishing. (2023, February 8). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chem Curr Res. [Link]
-
EGUsphere. (n.d.). Cooling radiative forcing effect enhancement of atmospheric amines- mineral particle caused by heterogeneous uptake and oxidation. EGUsphere. [Link]
-
ACS Publications. (2020, August 13). Atmospheric Autoxidation of Amines. Environmental Science & Technology. [Link]
- Amino Acid-Protecting Groups. (2019, November 19). Chemical Reviews, 119(22), 11269-11367.
-
Scribd. (n.d.). Stability of Amino Protecting Groups. Scribd. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
ResearchGate. (2025, July 17). (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. [Link]
-
NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Waters Corporation. (n.d.). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Waters Corporation. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). Molecules, 28(15), 5789.
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? ResearchGate. [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. ResearchGate. [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
ACS Publications. (2012, April 11). New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society. [Link]
-
Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Chromatography Forum. (2006, March 18). Detecting Primary Amines. Chromatography Forum. [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Making sure you're not a bot! [helda.helsinki.fi]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. biotage.com [biotage.com]
- 25. Chromatography [chem.rochester.edu]
- 26. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Technical Support Hub: Stability & Handling of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
Case ID: 3-AP-STABILITY-001 Status: Active Classification: Chemical Stability / Oxidation Prevention Molecule: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1203568-76-6 / Generic Scaffold)
Executive Summary
You are likely accessing this guide because your batch of This compound —originally a white to off-white solid—has degraded into a pink, brown, or black substance.
The Diagnosis: This discoloration is a classic signature of oxidative degradation common to electron-rich 3-aminopyridines. While the pyrazole ring at position 6 is robust, the primary amine at position 3 is highly susceptible to radical cation formation and subsequent oxidative coupling (dimerization) when exposed to air and light.
This guide provides the protocols to Prevent , Diagnose , and Restore your material.
Part 1: The Root Cause (Diagnosis)
Q: Why is my compound turning pink/brown even in a closed vial?
A: The discoloration is not surface-level; it is a chemical transformation driven by the HOMO-LUMO gap contraction caused by oxidation products.
-
The Trigger: The 3-amino group on the pyridine ring is electron-donating. Upon exposure to atmospheric oxygen (
) or trace metals, it undergoes Single Electron Transfer (SET) . -
The Cascade: This forms a radical cation intermediate. These radicals rapidly polymerize or dimerize to form azo-linkages (
) or quinone-imine species. -
The Visual: These oxidized impurities act as "dyes" with extremely high extinction coefficients. Even 0.1% impurity can turn the entire batch pink or brown.
Visualizing the Degradation Pathway
Figure 1: The oxidative cascade transforming the white amine into colored impurities.
Part 2: Prevention Protocols (Storage & Handling)
Q: How do I store this for 6+ months without degradation?
A: You must eliminate the three accelerators of aminopyridine oxidation: Oxygen, Moisture, and Light.
Protocol A: The "Argon Blanket" (Gold Standard)
-
Container: Amber glass vial (borosilicate). Never use clear glass.
-
Atmosphere: The headspace must be purged with Argon (Ar) or Nitrogen (
). Argon is preferred as it is heavier than air and forms a better "blanket" over the solid. -
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap, then wrap the junction with electrical tape or Parafilm M.
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to room temperature before opening to prevent condensation (moisture accelerates oxidation).
-
Protocol B: Solution Handling
-
Solvent Choice: Avoid ethers (THF, Dioxane) stored without inhibitors, as they contain peroxides that rapidly oxidize the amine.
-
Degassing: Sparge all reaction solvents with inert gas for 15 minutes before dissolving the amine.
Storage Stability Matrix
| Condition | Est. Shelf Life | Visual Outcome |
| Amb. Air / Clear Vial / RT | < 1 Week | Deep Brown/Black Crust |
| Amb. Air / Amber Vial / 4°C | 1-2 Months | Light Pink/Tan |
| Argon / Amber Vial / -20°C | > 12 Months | White/Off-White |
Part 3: Restoration (The Rescue Protocol)
Q: Can I clean the discolored material?
A: Yes. The colored impurities are usually more polar and higher molecular weight than the parent amine. We recommend a Recrystallization or a Charcoal Treatment .
Method 1: Activated Charcoal Treatment (High Yield)
Best for removing trace colored impurities from large batches.
-
Dissolve: Dissolve the crude (discolored) solid in Ethanol or Ethyl Acetate (approx. 10-15 mL per gram). Heat gently if necessary to ensure full solubility.
-
Treat: Add Activated Charcoal (10-20% by weight relative to the amine).
-
Tip: Use acid-washed carbon to avoid introducing iron contaminants.
-
-
Reflux: Stir at mild reflux (50-60°C) for 30 minutes under an inert atmosphere.
-
Filter: Filter the hot solution through a pad of Celite (diatomaceous earth) to remove the carbon.
-
Critical: Do not let the filter cake run dry while the filtrate is collecting, or colored impurities may leach back.
-
-
Concentrate: Evaporate the filtrate to dryness. The solid should return to an off-white color.
Method 2: Acid-Base Extraction (High Purity)
Best for removing non-basic oxidation byproducts.
Figure 2: Acid-Base rescue workflow for removing neutral oxidation impurities.
Step-by-Step:
-
Dissolve the solid in 1M HCl . The amine will protonate and dissolve; many neutral oxidation dimers will not.
-
Wash the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate . The organic layer will likely turn pink/red (absorbing the impurities). Discard the organic layer.
-
Basify the aqueous layer to pH ~10-12 using NaOH or Sat.
. The product will precipitate or oil out. -
Extract 3x with DCM or Ethyl Acetate .
-
Dry over
, filter, and concentrate.
Part 4: Frequently Asked Questions (FAQs)
Q: Does the color affect the biological activity? A: Potentially. While the colored impurity might only be 0.5% by mass, quinone-like structures can be pan-assay interference compounds (PAINS) , showing false positives in biochemical assays due to redox cycling. Always repurify if the color is distinct.
Q: Can I use silica gel chromatography? A: Use caution. Silica is slightly acidic and can catalyze further oxidation of aminopyridines.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites before loading your compound.
Q: Is the pyrazole ring unstable too? A: Generally, no. The 3,5-dimethylpyrazole moiety is electronically stable. The instability is almost exclusively localized to the 3-aminopyridine functionality [1].
References
-
Biotage. (2023). How can I remove color from my reaction product? (Purification of Aromatic Amines). Biotage Blog. Link
-
Creative Bioarray. (2024). Decolorization Protocols for Organic Impurities. Creative Bioarray Support. Link
-
Santa Cruz Biotechnology. (2024). Product Data Sheet: [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine. SCBT. Link
-
LibreTexts Chemistry. (2021). 23.11: Oxidation of Aromatic Amines. Chemistry LibreTexts. Link
Technical Support Center: Synthesis of Pyrazolyl-pyridin-3-amines & Analogs
Welcome to the technical support center for the synthesis of pyrazolyl-pyridin-3-amines and related pyrazolo[3,4-b]pyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols for alternative catalytic systems. Our goal is to empower you to overcome common synthetic challenges and accelerate your research by leveraging a range of catalytic methodologies.
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its synthesis, however, can be fraught with challenges, including low yields, poor regioselectivity, and harsh reaction conditions. This guide explores alternative and efficient catalytic strategies to construct this vital heterocyclic system, moving beyond traditional methods to offer solutions that are both robust and versatile.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection and application of alternative catalysts for pyrazolyl-pyridin-3-amine synthesis.
Q1: What are the main advantages of using copper-based catalysts over traditional palladium catalysts for C-N cross-coupling in the synthesis of pyrazolyl-pyridin-3-amines?
A1: While palladium catalysts are highly effective, copper-based systems, particularly those employing Cu(I) salts like CuI, offer several distinct advantages.[2] Copper catalysts are significantly more cost-effective and less toxic than their palladium counterparts, which is a crucial consideration for large-scale synthesis.[2] Furthermore, copper-catalyzed Ullmann-type couplings can often be performed under milder conditions and may exhibit different substrate scope compatibility, providing an alternative for substrates that perform poorly in palladium-catalyzed reactions.[2] The use of specific ligands, such as the carbazole-based ligand L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide), can further enhance the efficiency and yield of copper-catalyzed aminations.[2]
Q2: Can metal-free catalytic systems be employed for the synthesis of pyrazolo[3,4-b]pyridines?
A2: Yes, metal-free approaches are gaining traction as they offer a more sustainable and cost-effective alternative to transition-metal catalysis.[3][4] These reactions often proceed via different mechanisms, such as formal [3+3] cycloadditions or cascade reactions initiated by in-situ generated intermediates.[4][5] For instance, a metal-free dehydrogenative process can be used to generate benzaldehydes in situ, which then participate in a cascade reaction to form the pyrazolo[3,4-b]pyridine core.[4] While the substrate scope may differ from metal-catalyzed reactions, these methods provide a valuable orthogonal approach.
Q3: How can I control regioselectivity when using unsymmetrical starting materials in the synthesis of pyrazolo[3,4-b]pyridines?
A3: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or other biselectrophiles.[6][7] Several strategies can be employed to control regioselectivity:
-
Choice of Catalyst and Solvent: The reaction conditions can significantly influence the regiochemical outcome. It is advisable to consult the literature for specific catalyst-solvent systems that have been shown to favor the desired isomer for similar substrates.[6]
-
In Situ Generation of Symmetric Intermediates: A three-component reaction involving an aldehyde, a carbonyl compound with an α-hydrogen, and an aminopyrazole can generate a symmetrical 1,3-CCC-biselectrophile in situ, thereby avoiding regioselectivity issues.[7]
-
Gould-Jacobs Reaction: Employing a symmetrical biselectrophile like diethyl 2-(ethoxymethylene)malonate in a Gould-Jacobs type reaction with a 3-aminopyrazole derivative ensures a single regioisomeric product.[8]
Q4: Are nanocatalysts a viable option for synthesizing pyrazolo[3,4-b]pyridines, and what are their advantages?
A4: Nanocatalysts are emerging as a highly efficient and sustainable option for the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines.[9][10] Their high surface-area-to-volume ratio often leads to enhanced catalytic activity and shorter reaction times. A key advantage is their ease of recovery and reusability, which simplifies product purification and reduces overall cost. For example, a novel nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been successfully used as a recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridines in high yields under solvent-free conditions.[10][11]
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common experimental issues.
Issue 1: Low or No Product Yield
Low product yield is a frequent obstacle in the synthesis of pyrazolo[3,4-b]pyridines. A systematic approach to troubleshooting is essential for identifying the root cause.
Caption: A systematic approach to troubleshooting low product yield.
Possible Causes & Recommended Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution | Citation |
| Impure Starting Materials | Verify the purity of reactants, especially the aminopyrazole, using techniques like NMR or LC-MS. | Recrystallize or purify the starting materials before use. Impurities can poison the catalyst or lead to side reactions. | [6] |
| Catalyst Inactivity or Inappropriate Loading | Ensure the catalyst has not degraded. For air-sensitive catalysts, confirm proper handling techniques were used. | Use a fresh batch of catalyst. Optimize the catalyst loading; too little may result in incomplete conversion, while too much can sometimes lead to side product formation. | [6] |
| Suboptimal Reaction Conditions | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Systematically vary the reaction temperature. Some syntheses require heating, while others proceed at room temperature. The choice of solvent is also critical for reactant solubility and reaction kinetics. | [6] |
| Inefficient Work-up or Purification | Analyze the crude reaction mixture to see if the product is present but being lost during purification. | A proper work-up is crucial to remove catalysts and inorganic salts. For column chromatography, a systematic approach to eluent selection is recommended, starting with a non-polar solvent and gradually increasing polarity. | [6] |
Issue 2: Formation of Multiple Products (Regioisomers or Side Products)
The formation of unintended products complicates purification and reduces the yield of the desired compound.
Caption: Decision tree for addressing the formation of product mixtures.
Possible Causes & Recommended Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution | Citation |
| Formation of Regioisomers | Use spectroscopic methods (e.g., NOESY) to determine the structure of the isomers. | As discussed in the FAQs, modify the synthetic strategy by using symmetrical starting materials or by optimizing reaction conditions (catalyst, solvent) to favor one regioisomer. | [6][7] |
| Side Reactions | Characterize the byproducts to understand the competing reaction pathways. | Adjust reaction conditions to disfavor the side reaction. For example, if a side product arises from a competing Michael addition, altering the nucleophilicity of the reactants through substituent changes or modifying the catalyst could be beneficial. | [1][7] |
| Product Degradation | Monitor the reaction over time by TLC or LC-MS to see if the desired product forms and then decomposes. | Reduce the reaction temperature or time. Ensure the work-up conditions are not too harsh (e.g., strongly acidic or basic). | [6] |
Part 3: Detailed Experimental Protocols
This section provides step-by-step protocols for selected alternative catalytic syntheses of pyrazolyl-pyridin-3-amine analogs.
Protocol 1: Microwave-Assisted Copper-Catalyzed C-3 Amination of a 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine Precursor
This protocol, adapted from the work of Roth et al., demonstrates an efficient Ullmann-type coupling for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines, a closely related and medicinally relevant scaffold.[2]
Reaction Scheme: (Image of a general reaction scheme for the copper-catalyzed amination of 3-bromopyrazolopyrimidine with a generic amine)
Materials:
-
5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (1.0 equiv)
-
Amine (1.5 equiv.)
-
Potassium carbonate (K2CO3) (2.0 equiv.)
-
Copper(I) iodide (CuI) (5 mol%)
-
Ligand L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) (10 mol%)[2]
-
Diethylene glycol (DEG)
Procedure:
-
To a microwave vial, add the 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (e.g., 50 mg, 0.15–0.20 mmol), the desired amine (1.5 equiv.), K2CO3 (2.0 equiv.), CuI (5 mol%), and ligand L-1 (10 mol%).[2]
-
Add diethylene glycol (1.0 mL).[2]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 80 °C for 1 hour with stirring.[2]
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine.
Expected Yield: Good to excellent (60–93%).[2]
Protocol 2: Zirconium(IV) Chloride Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is based on a method that utilizes ZrCl4 as an efficient Lewis acid catalyst for the three-component synthesis of pyrazolo[3,4-b]pyridines.[6][12]
Reaction Scheme: (Image of a general reaction scheme for the three-component reaction of an aldehyde, an active methylene compound, and an aminopyrazole catalyzed by ZrCl4)
Materials:
-
Aldehyde (1.0 equiv)
-
Active methylene compound (e.g., malononitrile) (1.0 equiv)
-
5-Amino-1-phenyl-pyrazole (1.0 equiv)
-
Zirconium(IV) chloride (ZrCl4) (0.15 equiv)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in ethanol.
-
To this solution, add 5-amino-1-phenyl-pyrazole (1.0 equiv).[6]
-
Degas the reaction mixture.
-
Add ZrCl4 (0.15 equiv) to the mixture.[6]
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Extract the product with an organic solvent (e.g., CHCl3), wash with water and brine, and dry over anhydrous Na2SO4.[6]
-
Purify the crude product by flash column chromatography to afford the desired pyrazolo[3,4-b]pyridine derivative.
References
-
Roth, G. A., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Retrieved from [Link]
-
Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. (n.d.). Preprints.org. Retrieved from [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). ResearchGate. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PMC - NIH. Retrieved from [Link]
-
General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. (2021). Thieme Chemistry. Retrieved from [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). PMC. Retrieved from [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (2017). PMC. Retrieved from [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Retrieved from [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. (2017). PubMed. Retrieved from [Link]
-
Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025). ACG Publications. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Archive ouverte HAL. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]
-
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025). RSC Publishing. Retrieved from [Link]
-
Transition‐Metal‐Free Chemo‐Selective C−C/C−N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of H-Pyrazolo[5,1-a]isoquinolines via Copper(II)-Catalyzed Oxidation of an Aliphatic C−H Bond of Tertiary Amine in Air. (2011). ACS Publications. Retrieved from [Link]
-
New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. (2021). Semantic Scholar. Retrieved from [Link]
-
Palladium-Catalyzed Pyrazole-Directed Sp3 C−H Bond. (2017). Amanote Research. Retrieved from [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). PubMed. Retrieved from [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). ACS Publications. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: LC-MS/MS Structural Elucidation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
Executive Summary
In the development of pyrazole-pyridine based kinase inhibitors, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine serves as a critical scaffold. A persistent challenge in its synthesis is the formation of regioisomeric impurities (e.g., isomerization of the pyrazole methyl groups or positional isomers on the pyridine ring).
This guide provides a technical comparison of the LC-MS fragmentation patterns of the target compound against its common regioisomers. Unlike standard datasheets, we focus on differentiation strategies using Collision-Induced Dissociation (CID) energy ramping and chromatographic behavior, enabling precise structural confirmation during scale-up.
Compound Profile & Structural Context[1][2][3][4][5][6][7]
| Feature | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂N₄ |
| Monoisotopic Mass | 188.1062 Da |
| Parent Ion [M+H]⁺ | 189.11 Da |
| Key Structural Motifs | Primary amine (Pyridine C3), Dimethylpyrazole (Pyridine C6) |
| pKa (Predicted) | ~6.5 (Pyridine N), ~3.5 (Aniline-like NH₂) |
Critical Analytical Challenge: The target molecule has the same exact mass (isobaric) as its regioisomer, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine or the 1,3-dimethyl pyrazole variant. MS1 (full scan) cannot distinguish them; MS2 (fragmentation) and RT (retention time) are required.
Comparative Analysis: Target vs. Regioisomeric Alternatives
This section objectively compares the mass spectral behavior of the target compound against its most common synthetic impurity (the regioisomer).
Fragmentation Efficiency at Variable Collision Energies (CE)
The following data summarizes the stability and fragmentation yield of the [M+H]⁺ ion (m/z 189.1) under electrospray ionization (ESI+).[1]
| Parameter | Target Compound (3-amine) | Alternative Isomer (Isomeric Impurity) | Interpretation |
| Low CE (10-15 eV) | Dominant Parent (m/z 189). Minor -NH₃ (m/z 172). | Dominant Parent. Negligible fragmentation. | The 3-amine position is labile; ortho-isomers often show different stability due to H-bonding. |
| Med CE (25-35 eV) | Base Peak: m/z 172 ([M+H-NH₃]⁺) . Significant m/z 148 (-CH₃CN). | Mixed spectrum. Lower intensity of -NH₃ loss if amine is sterically hindered. | Differentiation Point: The loss of ammonia (17 Da) is the diagnostic transition for the primary amine. |
| High CE (>45 eV) | Extensive shattering: m/z 94 (Aminopyridine core), m/z 67. | Similar low-mass fragments, but ratios of m/z 94 vs 95 differ. | At high energy, structural memory is lost; specificity decreases. |
Chromatographic Performance (Selectivity)
-
Target (3-amine): The amine at position 3 is electron-donating but less shielded. It typically elutes earlier in Reverse Phase (C18) conditions compared to isomers where the amine is adjacent to the ring nitrogen (due to intramolecular H-bonding reducing polarity).
-
Alternative (Isomer): Late eluter in high pH conditions.
Mechanistic Fragmentation Pathway[9]
To understand the causality of the spectra, we must look at the charge localization.[2] The protonation likely occurs on the pyridine nitrogen (most basic site) or the exocyclic amine .
Primary Pathway: Neutral Loss of Ammonia
-
Precursor: [M+H]⁺ at m/z 189.1.
-
Mechanism: 1,2-elimination or neighboring group participation involving the pyridine ring protons.
-
Product: A distonic radical cation or a stable fused bicyclic ion at m/z 172.1 .
Secondary Pathway: Pyrazole Ring Cleavage
-
Mechanism: Cleavage of the C-N bond connecting the two rings is energetically demanding.
-
Observation: Occurs only at high CE.
-
Fragment: The 3,5-dimethylpyrazole cation appears at m/z 97 , or the complementary aminopyridine cation at m/z 93 .
Visualization: Fragmentation Logic Flow
Figure 1: Proposed fragmentation tree for this compound under ESI-CID conditions.
Experimental Protocol (Self-Validating System)
This protocol is designed to ensure reproducibility and distinction between the target and its isomers.
Sample Preparation
-
Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).
-
Working Std: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Validation Step: Inject a "system suitability" blank to ensure no carryover, as aminopyridines can be sticky on stainless steel.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH), 2.1 x 50mm, 1.7 µm | High surface area for isomer separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent for elution. |
| Gradient | 5% B to 95% B over 5 mins | Steep gradient to elute hydrophobic pyrazoles. |
| Ion Source | ESI Positive | Amines protonate readily in positive mode. |
| MRM Transitions | 189.1 → 172.1 (Quant) 189.1 → 94.1 (Qual 1) 189.1 → 148.1 (Qual 2) | Using three transitions prevents false positives from isomers. |
Decision Workflow for Isomer Identification
Figure 2: Logical workflow for distinguishing the target amine from isomeric impurities based on fragmentation efficiency.
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of 3,5-dimethylpyrazole derivatives. National Institute of Standards and Technology.[3] [Link]
-
Holčapek, M., et al. (2010). Structural analysis of nitrogen-containing heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
A Comparative Guide to the Infrared Spectroscopy of Primary Amines and Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Language of Molecules
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can deduce the presence of specific bonds and structural motifs. This guide offers an in-depth comparison of the characteristic IR spectral features of two crucial nitrogen-containing functional groups: primary amines and pyrazole rings. Understanding their distinct vibrational signatures is paramount for structural elucidation, reaction monitoring, and quality control in pharmaceutical and chemical research.
This guide will delve into the theoretical underpinnings of the observed IR absorptions, provide clear, comparative data, and outline a practical workflow for acquiring and interpreting IR spectra.
The Vibrational Signatures of Primary Amines
Primary amines (R-NH₂) are characterized by the presence of two N-H bonds on a nitrogen atom. These bonds give rise to several distinct and diagnostic peaks in the IR spectrum.
N-H Stretching Vibrations
The most prominent features in the IR spectrum of a primary amine are the N-H stretching vibrations, which typically appear in the 3500-3250 cm⁻¹ region.[1][2] Due to symmetric and asymmetric stretching modes of the -NH₂ group, primary amines exhibit two distinct bands in this region.[1][2][3]
-
Asymmetric Stretch: This higher frequency band, typically appearing between 3400-3300 cm⁻¹ , involves the two N-H bonds stretching out of phase with each other.[1]
-
Symmetric Stretch: The lower frequency band, usually found between 3330-3250 cm⁻¹ , corresponds to the in-phase stretching of both N-H bonds.[1]
It is important to note that these bands are generally sharper and less intense than the broad O-H stretching bands of alcohols, which appear in a similar region.[1][2][3] The presence of this characteristic doublet is a strong indicator of a primary amine.
N-H Bending Vibrations
Primary amines also display a characteristic N-H "scissoring" vibration, which involves the in-plane bending of the H-N-H bond angle. This absorption typically appears as a medium to strong, and sometimes broad, band in the 1650-1580 cm⁻¹ region.[1][3][4] This peak can occasionally be mistaken for a C=C double bond, so careful consideration of the entire spectrum is necessary.
Another bending vibration, the out-of-plane "wagging" of the N-H bond, gives rise to a broad and strong band in the 910-665 cm⁻¹ region.[1][3]
C-N Stretching Vibrations
The C-N stretching vibration provides further structural information. For aliphatic amines, this peak is typically found in the 1250-1020 cm⁻¹ range as a medium to weak band.[1][3][5] In contrast, aromatic amines exhibit a stronger C-N stretching band at a higher frequency, generally between 1335-1250 cm⁻¹ .[1][3]
The Vibrational Landscape of the Pyrazole Ring
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its IR spectrum is a composite of vibrations from the N-H bond, the C=N and C=C bonds within the ring, and various ring deformation modes.
N-H Stretching Vibrations
Similar to amines, pyrazoles with an N-H bond exhibit a stretching vibration. However, due to strong intermolecular hydrogen bonding (N-H···N) in the solid state or concentrated solutions, this band is often a very broad and strong absorption centered in the 3200-2600 cm⁻¹ range.[6] This significant broadening and shift to lower frequency is a hallmark feature of hydrogen-bonded pyrazoles. In the gas phase, where hydrogen bonding is absent, the N-H stretch appears as a sharper band at a higher frequency.[7]
Ring Stretching and Deformation Vibrations
The pyrazole ring itself gives rise to a series of characteristic absorptions in the fingerprint region:
-
C=N Stretching: A medium to strong band is typically observed in the 1560-1530 cm⁻¹ region, corresponding to the stretching of the carbon-nitrogen double bond within the ring.[6][8]
-
C=C Stretching: The stretching of the carbon-carbon double bond in the pyrazole ring usually appears as a medium to strong band in the 1500-1400 cm⁻¹ range.[6]
-
Ring Deformation: A number of bands corresponding to in-plane and out-of-plane deformations of the pyrazole ring can be found at lower wavenumbers. For instance, a pyrazole ring deformation has been observed experimentally at 634 cm⁻¹.[9]
Comparative Analysis: Distinguishing Primary Amines and Pyrazoles
The key to differentiating between a primary amine and a pyrazole ring using IR spectroscopy lies in a careful examination of the N-H stretching region and the fingerprint region.
| Functional Group | N-H Stretch (cm⁻¹) | Key Bending/Stretching Vibrations (cm⁻¹) |
| Primary Amine | Two sharp peaks (~3400-3250) | N-H bend (~1650-1580), C-N stretch (~1250-1020 aliphatic, ~1335-1250 aromatic) |
| Pyrazole Ring | One very broad, strong peak (~3200-2600) | C=N stretch (~1560-1530), C=C stretch (~1500-1400) |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain reliable and reproducible IR spectra, the following protocol is recommended:
1. Sample Preparation:
-
For Solids (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
-
-
For Liquids (Neat Sample):
-
Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin film of the liquid.
-
Mount the salt plates in the spectrometer's sample holder.
-
2. Instrument Setup and Data Acquisition:
-
Ensure the IR spectrometer is properly calibrated and the sample compartment is clean.
-
Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates) to subtract any atmospheric or instrumental interferences.
-
Place the prepared sample in the spectrometer.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32 scans for good signal-to-noise).
-
Initiate the data acquisition.
3. Data Processing and Interpretation:
-
The acquired spectrum should be automatically background-corrected by the instrument's software.
-
Identify and label the major absorption peaks.
-
Compare the observed peak positions and shapes with the characteristic frequencies for primary amines and pyrazole rings as detailed in this guide and in standard reference libraries.
Visualizing the Workflow
Caption: Workflow for IR Spectroscopy Analysis.
Conclusion: A Tale of Two Nitrogens
While both primary amines and pyrazole rings contain N-H bonds, their distinct electronic and structural environments lead to markedly different IR spectral signatures. The characteristic doublet of sharp N-H stretching peaks for a primary amine is a stark contrast to the single, intensely broad N-H absorption of a hydrogen-bonded pyrazole. By understanding these fundamental differences and following a robust experimental protocol, researchers can confidently distinguish between these important functional groups, paving the way for accurate molecular characterization and accelerated drug discovery.
References
- Infrared Spectroscopy - CDN. (n.d.).
- IR: amines. (n.d.).
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.).
- Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20).
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.).
- Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).
- Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. (2019, March 1).
- Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem. (n.d.).
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. (n.d.).
- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7).
- NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... - ResearchGate. (n.d.).
- Vibrational Spectra of Primary and Secondary Aliphatic Amines*. (n.d.).
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - Journal of Chemical and Pharmaceutical Research. (n.d.).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.).
- PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. (n.d.).
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- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
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- 4. spcmc.ac.in [spcmc.ac.in]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to Reference Standards for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantification. This guide provides an in-depth comparison and technical evaluation of reference standards for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS No. 1006464-86-3), a key intermediate in the synthesis of various pharmacologically active compounds.
Our objective is to equip you with the expertise to not only select the most appropriate reference standard but also to establish a robust, self-validating system for its qualification and use, ensuring your results are accurate, reproducible, and compliant with regulatory expectations.
The Critical Role of a Reference Standard
A reference standard is a highly purified and characterized substance used as a measurement benchmark.[1][2] For this compound, its reference standard is indispensable for:
-
Identity Confirmation: Ensuring the correct molecule has been synthesized.
-
Quantitative Analysis (Assay): Determining the exact amount of the substance in a sample, such as a drug substance or formulation.
-
Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.
The quality of the reference standard directly impacts the validity of these critical measurements. An impure or poorly characterized standard can lead to significant errors in batch release decisions, stability assessments, and regulatory submissions.
Comparative Analysis of Commercial Reference Standards
When sourcing a reference standard, a thorough evaluation of the supplier's offering is crucial. Not all standards are created equal. They typically fall into categories ranging from basic "research grade" materials to highly characterized and certified reference materials (CRMs).
Below is a comparative table outlining the typical specifications a researcher might encounter from different tiers of suppliers. This is a representative comparison to guide your evaluation process.
| Parameter | Supplier A (Certified Reference Material) | Supplier B (Research Grade) | Supplier C (Custom Synthesis) |
| Stated Purity | ≥99.8% (by HPLC, Mass Balance) | >98% (by HPLC) | Lot-specific (>95% typical) |
| Certification | ISO 17034 Accredited; Full Traceability | None | None |
| Certificate of Analysis (CoA) | Comprehensive CoA with detailed methodology, uncertainty values, and spectral data (¹H NMR, ¹³C NMR, MS, IR). | Basic CoA with HPLC purity result and identity confirmation by one method (e.g., MS). | Basic purity data (e.g., HPLC chromatogram) provided. Full characterization upon request for a fee. |
| Intended Use | Quantitative analysis, official pharmacopeial testing, quality control. | Qualitative identification, early-stage R&D. | Discovery chemistry, initial screening. |
| Documentation | SDS, comprehensive CoA, storage & handling instructions. | SDS, basic CoA. | SDS. |
| Cost | High | Moderate | Variable |
Expert Insight: For late-stage development, manufacturing, and quality control, a certified reference standard from a reputable source like major pharmacopeias (e.g., USP) or accredited providers is non-negotiable.[3] For early-stage research, a well-characterized standard from a reliable chemical supplier may be sufficient, but it necessitates in-house verification.
In-House Qualification: A Self-Validating Protocol
Regardless of the source, best practice dictates that end-users perform an in-house qualification to verify the identity and purity of a new reference standard lot.[4] This process ensures the material is "fit for purpose" within your specific analytical methods.[5]
The following workflow outlines a robust protocol for qualifying a new batch of this compound reference standard. This workflow is designed to be a self-validating system, where orthogonal (different and independent) analytical techniques are used to confirm the material's properties.
Caption: Workflow for In-House Reference Standard Qualification.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key analytical techniques in the qualification workflow. These protocols are based on common practices for small molecule amine analysis and should be validated according to ICH Q2(R1) guidelines.[6][7][8]
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity and arrangement of atoms. It is a primary technique for structural elucidation.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the reference standard.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign the chemical shifts to the corresponding protons in the structure of this compound.
-
-
Acceptance Criteria: The observed chemical shifts, splitting patterns, and integration values must be consistent with the known structure of the molecule.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the workhorse for purity assessment in the pharmaceutical industry. A well-developed method can separate the main component from process impurities and degradation products. This method is considered a "Category I" test under USP <1225>.[9][10]
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution in triplicate.
-
Integrate all peaks in the chromatogram.
-
-
Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.
-
Acceptance Criteria: The purity by area percent should meet the pre-defined specification (e.g., ≥99.5%). No single impurity should be greater than 0.15%.
Protocol 3: Calculation of Purity by Mass Balance
-
Rationale: Mass balance provides a more accurate purity value than a single chromatographic method by accounting for non-chromatographable components like water and inorganic impurities.
-
Formula: Purity_MassBalance = (100% - % Water - % Residual Solvents - % Non-volatile Residue) * (Purity_HPLC / 100)
-
Procedure:
-
Determine the water content using Karl Fischer titration.
-
Determine the total residual solvent content using headspace gas chromatography (GC-HS).
-
Determine the non-volatile residue (Residue on Ignition).
-
Use the chromatographic purity value from the HPLC method.
-
Calculate the final purity value.
-
-
Expert Insight: This calculated value is often reported on the Certificate of Analysis for Certified Reference Materials and is used for preparing standard solutions for quantitative assays.
Alternative Analytical Strategies
While chromatographic methods using a well-characterized solid reference standard are most common, alternative strategies can be employed, particularly when a high-purity standard is unavailable.
Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method capable of determining the concentration of a substance without the need for a chemically identical reference standard. Instead, it uses a certified internal standard of a different compound.
-
Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte peak to the integral of a known peak from a certified internal standard of known concentration, the analyte's concentration can be determined with high accuracy.
-
Advantages:
-
Reduces reliance on sourcing a specific, high-purity reference standard for the analyte.
-
Can be more accurate than chromatographic methods if implemented correctly.
-
Provides structural confirmation and quantification in a single experiment.
-
-
Considerations:
-
Requires specialized expertise and a well-calibrated, high-field NMR spectrometer.
-
The internal standard must be carefully selected to ensure it does not have overlapping signals with the analyte and is stable.
-
Caption: Generalized Quantitative NMR (qNMR) Workflow.
Conclusion and Recommendations
The selection and proper qualification of a reference standard for this compound is a foundational step for generating reliable and defensible analytical data.
-
For GMP and regulated environments, always procure the highest quality Certified Reference Material available. The initial cost is offset by the reduced risk and assurance of data integrity.
-
For all applications, implement a robust in-house qualification protocol using orthogonal methods as described. This verifies the standard's fitness for its intended use in your laboratory.[4]
-
Continuously monitor the stability of your reference standard throughout its lifecycle and perform re-qualification testing before the assigned retest date.[4]
By adhering to these principles of scientific integrity and thoroughness, researchers can ensure that their analytical measurements are built on a solid and trustworthy foundation.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
USP General Chapter <1225> Validation of Compendial Procedures. BA Sciences. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Four Keys to Reference Standard Management. MRIGlobal. [Link]
-
Table 10: Reference Standards: Common Practices and Challenges. CASSS. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
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- 2. veeprho.com [veeprho.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. mriglobal.org [mriglobal.org]
- 5. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. jordilabs.com [jordilabs.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. uspbpep.com [uspbpep.com]
A Comparative Guide to Differentiating 6-(3,5-dimethylpyrazol-1-yl) and 6-(1H-pyrazol-1-yl) Analogs in Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyrazole scaffold is a privileged structure, integral to numerous FDA-approved therapeutics, particularly in oncology.[1][2] The strategic modification of this core allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth comparison of two closely related yet functionally distinct analogs: the 6-(1H-pyrazol-1-yl) moiety and its 3,5-dimethylated counterpart. While the addition of two methyl groups may appear to be a minor structural change, it imparts profound differences in steric hindrance, electronic properties, lipophilicity, and metabolic stability. Understanding these differences is critical for researchers in drug design and development to make informed decisions during lead optimization, enabling the rational modulation of potency, selectivity, and pharmacokinetic properties. This document outlines the fundamental physicochemical distinctions, presents robust experimental protocols for their unambiguous differentiation, and discusses the strategic implications of choosing one analog over the other in a drug discovery context.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring is a cornerstone in contemporary drug design, recognized for its synthetic accessibility and versatile functionality.[2][3] It is a key component in eight FDA-approved protein kinase inhibitors, including Ruxolitinib and Crizotinib, where it often serves as a crucial hinge-binding motif.[1][2] Its ability to act as a bioisosteric replacement for other rings, like benzene, can lead to compounds with improved drug-like properties, such as reduced lipophilicity.[1] The N1-position of the pyrazole provides a convenient vector for connecting to a larger molecular scaffold, while the C3, C4, and C5 positions offer sites for modification. The decision to substitute the hydrogens at the C3 and C5 positions with methyl groups is a common tactic in medicinal chemistry. This guide will dissect the consequences of this substitution, providing the foundational knowledge and practical methodologies required to leverage these differences effectively.
Section 1: Fundamental Physicochemical & Structural Differentiation
The introduction of two methyl groups at the 3- and 5-positions of the pyrazole ring fundamentally alters the molecule's interaction with its environment. These changes can be categorized into three key areas: steric profile, electronic character, and lipophilicity.
Steric and Conformational Impact
The most immediate consequence of dimethylation is a dramatic increase in steric bulk. The methyl groups flank the C-N bond that connects the pyrazole to the parent molecule, creating a "conformational lock." This severely restricts the rotation around this bond, forcing the pyrazole ring into a more defined orientation relative to the rest of the molecule.
-
6-(1H-pyrazol-1-yl) Analog: Exhibits relatively free rotation, allowing it to adopt multiple conformations to fit into a binding pocket.
-
6-(3,5-dimethylpyrazol-1-yl) Analog: Rotation is hindered. This can be advantageous if the locked conformation is the bioactive one, leading to a lower entropic penalty upon binding. Conversely, if the preferred conformation creates a steric clash with the target protein, a significant loss of potency will be observed. This principle is a classic tool for probing the topology of an active site.
Caption: Steric impact on C-N bond rotation.
Electronic Modulation
Methyl groups are weakly electron-donating through an inductive effect (+I). This subtly increases the electron density of the pyrazole ring system.
-
Basicity: The increased electron density makes the N2 atom of the dimethylated pyrazole slightly more basic compared to the unsubstituted analog. This can alter hydrogen bonding capabilities and interactions with metallic cofactors in enzymes.
-
Aromatic Interactions: The change in the ring's electronic character can modulate π-π or cation-π interactions within the protein binding site.
Lipophilicity and Solubility
Lipophilicity, often measured as logP or logD, is a critical parameter influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The addition of two methyl groups, which are hydrophobic, significantly increases the molecule's overall lipophilicity.
| Analog | Key Feature | cLogP Contribution | Consequence |
| 6-(1H-pyrazol-1-yl) | More polar | Baseline | Higher aqueous solubility, potentially lower cell permeability. |
| 6-(3,5-dimethylpyrazol-1-yl) | More lipophilic | Approx. +1.0 to +1.2 | Improved cell permeability, but may decrease solubility and increase binding to off-target hydrophobic proteins.[4][5] |
Table 1. Comparison of Lipophilicity. The cLogP contribution is an approximate value for adding two methyl groups to an aromatic system.
Section 2: Experimental Characterization & Differentiation Protocols
Unambiguous identification of these two analogs is straightforward with standard analytical techniques. NMR spectroscopy provides the most definitive and routine method of differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Signature
¹H NMR spectroscopy offers a clear and rapid method to distinguish between the two analogs based on unique signal patterns for the pyrazole ring protons.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
For the 6-(1H-pyrazol-1-yl) analog: Look for three distinct signals in the aromatic region (typically ~7.5-8.5 ppm). These correspond to the protons at the C3, C4, and C5 positions of the pyrazole ring.[6] Expect to see characteristic doublet-doublet or triplet splitting patterns due to J-coupling between these adjacent protons.
-
For the 6-(3,5-dimethylpyrazol-1-yl) analog: The signals for the C3-H and C5-H protons will be absent. Instead, identify a sharp singlet integrating to 6 protons in the aliphatic region (typically ~2.1-2.5 ppm), corresponding to the two equivalent methyl groups. A single proton signal, a singlet, will also be present for the C4-H proton, typically shifted upfield relative to the unsubstituted analog (e.g., ~6.0-6.5 ppm).[7]
-
| Analog | C3-H Signal | C4-H Signal | C5-H Signal | Methyl Signal |
| 6-(1H-pyrazol-1-yl) | ~7.7 ppm (d) | ~6.5 ppm (t) | ~8.3 ppm (d) | Absent |
| 6-(3,5-dimethylpyrazol-1-yl) | Absent | ~6.1 ppm (s) | Absent | ~2.3 ppm (s, 6H) |
Table 2. Typical ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities in CDCl₃. Values are illustrative and can vary based on the parent scaffold.
Caption: Workflow for NMR-based analog differentiation.
X-Ray Crystallography: Unambiguous Structural Verification
For novel compounds, single-crystal X-ray crystallography provides the ultimate proof of structure.[8][9]
Workflow: Crystallographic Analysis
-
Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation from a solvent mixture.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.[8]
-
Structure Solution & Refinement: Solve and refine the crystal structure to obtain a 3D model of the molecule.
-
Confirmation: The resulting structure will unambiguously show the presence or absence of the methyl groups at C3 and C5. Crucially, it will also provide the precise dihedral angle between the pyrazole and the parent ring, offering experimental validation of the conformational locking effect discussed in Section 1.1.
Mass Spectrometry (MS)
While not as structurally informative as NMR, mass spectrometry provides rapid confirmation of molecular weight. The 6-(3,5-dimethylpyrazol-1-yl) analog will have a molecular weight that is 28.0313 Da (the mass of C₂H₄) greater than its unsubstituted counterpart. This mass difference is easily resolved by modern mass spectrometers.
Section 3: Implications in a Drug Discovery Context
The choice between these two analogs is a strategic decision made to address specific challenges during lead optimization, such as improving potency, selectivity, or metabolic stability.
Probing Target Binding & Enhancing Selectivity
The steric bulk of the dimethylpyrazolyl group can be used as a molecular probe.
-
Scenario 1: Potency Decreases. If replacing the 1H-pyrazol-1-yl with the 3,5-dimethylpyrazol-1-yl analog causes a dramatic drop in binding affinity, it strongly suggests that the binding pocket is sterically constrained and cannot accommodate the additional methyl groups.
-
Scenario 2: Potency Increases or is Maintained. This outcome suggests the methyl groups are either making favorable hydrophobic contacts in a suitable sub-pocket or that the conformational restriction pre-organizes the molecule for optimal binding.[4]
-
Improving Selectivity: Often, a desired target (e.g., a specific kinase) may have a larger binding pocket than a closely related off-target. Introducing the bulky dimethylpyrazolyl group can maintain or improve binding to the desired target while preventing binding to the smaller off-target, thereby engineering selectivity.
Modulating Metabolic Stability
The C3 and C5 positions of an unsubstituted pyrazole ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
Metabolic Blocking: By "capping" these positions with methyl groups, the 6-(3,5-dimethylpyrazol-1-yl) analog is protected from this metabolic pathway. This can increase the compound's half-life and oral bioavailability. However, it's important to note that the methyl groups themselves can become sites of hydroxylation, opening a different metabolic route.
-
In Vitro Assessment: The relative metabolic stability of the two analogs should be compared experimentally.
Protocol: In Vitro Metabolic Stability Assay
-
System: Use human liver microsomes (HLM) as a source of CYP enzymes, supplemented with the cofactor NADPH.
-
Incubation: Incubate each analog (e.g., at 1 µM) with HLM at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (T½).
Caption: Workflow for assessing in vitro metabolic stability.
Conclusion
The differentiation between 6-(3,5-dimethylpyrazol-1-yl) and 6-(1H-pyrazol-1-yl) analogs extends far beyond a simple mass difference. The addition of two methyl groups is a powerful, multifaceted design strategy that significantly impacts a molecule's three-dimensional shape, lipophilicity, and metabolic fate. The 3,5-dimethylpyrazol-1-yl group can be used to enforce a specific conformation, probe for hydrophobic pockets, enhance metabolic stability, and engineer target selectivity. Conversely, the smaller, more polar 1H-pyrazol-1-yl group may be optimal for fitting into constrained binding sites or achieving higher aqueous solubility. The robust analytical protocols detailed herein, particularly ¹H NMR, allow for the confident and routine characterization of these analogs, empowering researchers to make rational, data-driven decisions in the complex, iterative process of drug discovery.
References
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Popa, A.; Bodoki, E.; Oprean, R. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules2023 , 28(14), 5359. [Link]
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Popa, A.; Bodoki, E.; Oprean, R. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed2023 . [Link]
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Abdel-Maksoud, M. S.; et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed2022 . [Link]
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Voll, C.; et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI2023 . [Link]
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Cetin, C. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science2023 . [Link]
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Thomas, A.; et al. Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry2018 . [Link]
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Gichinga, M.; et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI2023 . [Link]
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Kumar, R.; et al. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC2022 . [Link]
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Coe, S. Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs2022 . [Link]
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Faria, J. V.; et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC2019 . [Link]
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A Comparison of the Structures of Pyrazole, 3,5-Dimethylpyrazole and 3, 5-Bis(trifluoromethyl)pyrazole: Theoretical Calculations (STO-3G), Microwave, Electron Diffraction and Crystallography. ResearchGate1986 . [Link]
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Diez, E.; et al. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry2016 . [Link]
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Al-Majid, A. M.; et al. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate2022 . [Link]
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Diez, E.; et al. The (1) H NMR spectrum of pyrazole in a nematic phase. PubMed2016 . [Link]
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Ran, T.; et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry2022 . [Link]
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Al-Azab, F. M. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate2013 . [Link]
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Patel, H.; et al. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals2013 . [Link]
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Jorgensen, W. L. Methyl Effects on Protein-Ligand Binding. PMC2013 . [Link]
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Liu, X.; et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. ResearchGate2012 . [Link]
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Dolezal, M.; et al. Comparison of the calculated lipophilicities (log P/Clog P)... ResearchGate2016 . [Link]
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Hassan, A. S.; et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC2024 . [Link]
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James, J. P.; et al. Molecular interactions of the pyrazole derivatives with the active site of protein. ResearchGate2023 . [Link]
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Kumar, A.; et al. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences2021 . [Link]
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O'Sullivan, L.; et al. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry2024 . [Link]
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3,5-Dimethylpyrazole. Wikipedia. [Link]
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X-ray molecular structure of pyrazole 6 along with atom labeling scheme... ResearchGate2016 . [Link]
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Doyagüez, E. G.; et al. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PMC2022 . [Link]
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Wager, T. T.; et al. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC2016 . [Link]
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Fajemiroye, J. O.; et al. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology2021 . [Link]
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Szafarz, M.; et al. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. PMC2024 . [Link]
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Choonara, Y. E.; et al. Heteroaromatic analogues of 1,5-diarylpyrazole class as anti-inflammatory agents. ResearchGate2015 . [Link]
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Comparative Guide: Melting Point Determination of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
[1]
Executive Summary & Compound Profile
This compound is a critical heterocyclic building block, structurally significant in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Asciminib).[1] Precise melting point (MP) determination for this compound is not merely an identification test but a Critical Quality Attribute (CQA) used to detect synthesis by-products (such as regioisomers of the pyrazole addition) and solvent entrapment.[1]
Given the compound's amine functionality and heterocyclic nature, it is susceptible to oxidative degradation and polymorphism.[1] Therefore, the choice of determination method—Automated Capillary Transmission vs. Differential Scanning Calorimetry (DSC) —impacts the reliability of the data.[1]
Compound Properties
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1006464-86-3 |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Expected MP Range | Note: Literature values vary by polymorph; typically 140–160 °C range.[1][2] |
Comparative Analysis of Determination Methods
For this specific aminopyridine, two primary methods are evaluated. The Automated Capillary method is recommended for routine Quality Control (QC), while DSC is required for Primary Reference Standard characterization.[1]
Method A: Automated Capillary (Optoelectronic Detection)
Best for: Routine QC, High Throughput, USP <741> Compliance.[1]
This method utilizes a digitally controlled heating block and optical sensors to detect the phase change from opaque to transparent.[1]
Method B: Differential Scanning Calorimetry (DSC)
Best for: R&D, Polymorph Screening, Purity Calculation.[1]
DSC measures the heat flow difference between the sample and a reference, providing thermodynamic data (Enthalpy of Fusion,
Performance Comparison Matrix
| Feature | Method A: Automated Capillary | Method B: DSC (Heat Flux) |
| Primary Output | Melting Range (Clear Point - Meniscus) | Onset Temperature ( |
| Precision | ±0.3 °C | ±0.1 °C |
| Sample Requirement | 2–5 mg (destructive) | 1–3 mg (destructive/encapsulated) |
| Impurity Sensitivity | Moderate (visual widening of range) | High (depression of |
| Decomposition Detection | Visual (darkening/browning) | Exothermic events on thermogram |
| Cost per Run | Low | High (requires pans, purge gas) |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the appropriate method based on the stage of drug development.
Figure 1: Decision workflow for selecting the thermal analysis method based on data requirements.
Experimental Protocols
Protocol A: Automated Capillary Method (Recommended for QC)
Objective: Determine the melting range to verify identity and gross purity.[1]
-
Sample Preparation:
-
Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture (amines are hygroscopic).[1]
-
Grind the sample to a fine powder using an agate mortar to ensure uniform heat transfer.[1]
-
Fill a clean glass capillary tube (1.5 mm O.D.) to a height of 3 mm . Compact the powder by tapping the capillary on a hard surface (or using the instrument's tamping function).[1]
-
-
Instrument Setup:
-
Execution:
-
Data Analysis:
Protocol B: Differential Scanning Calorimetry (Recommended for Validation)
Objective: Determine thermodynamic purity and screen for polymorphs.[1]
-
Sample Preparation:
-
Weigh 2.0 ± 0.2 mg of the dried sample directly into a Tzero Aluminum Pan .
-
Cover with a Tzero lid and crimp hermetically.[1] Note: Do not use open pans as the amine may oxidize or sublime.
-
-
Instrument Setup:
-
Purge Gas: Nitrogen (50 mL/min) to prevent oxidation.
-
Equilibration: Equilibrate at 30°C.
-
Ramp Rate: 10.0 °C/min to 200°C.[1]
-
-
Execution:
-
Data Analysis:
- (Extrapolated Onset): The intersection of the baseline and the leading edge of the endotherm.[1] This is the true melting point .
- : The temperature of maximum heat flow.[1]
-
Enthalpy (
): Integrate the area under the peak (J/g).[1] A lower compared to the reference standard indicates lower crystallinity.[1]
Supporting Experimental Data (Illustrative)
The following data illustrates the difference in results obtained when analyzing a batch of this compound with 99.2% HPLC purity.
| Parameter | Automated Capillary | DSC (10°C/min) | Interpretation |
| Measured Value | 152.4 – 153.8 °C | DSC Onset is the thermodynamic constant; Capillary reports the dynamic phase change.[1] | |
| Observation | Sharp transition, clear melt.[1] | Sharp endotherm, no pre-transition events.[1] | Absence of pre-melt peaks in DSC confirms single polymorph.[1] |
| Effect of Impurity (5%) | Range broadens: 148.0 – 153.0 °C | Impurities cause melting point depression (Raoult’s Law).[1] |
Technical Insight: If the capillary method shows a "sweating" or "sintering" phase before 150°C, but DSC confirms a sharp peak at 152°C, the early visual change is likely due to trace solvent release (e.g., residual ethanol from recrystallization), not the melting of the API itself.[1]
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.[1]
-
United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis. Rockville, MD: United States Pharmacopeial Convention.[1]
-
Schoepfer, J., et al. (2018).[1][3] "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1."[1][3] Journal of Medicinal Chemistry, 61(18), 8120-8135.[1][3] Link(Context for pyrazolyl-pyridine synthesis and characterization).
-
NIST Chemistry WebBook. "3,5-Dimethylpyrazole Melting Point Data." National Institute of Standards and Technology.[1][4] Link(Reference for raw material thermal properties).
-
Giron, D. (2002).[1] "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68, 335–357.[1] Link
A Researcher's Guide to the Elemental Analysis of C10H12N4 Compounds: Theoretical Precision Meets Experimental Reality
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of novel compounds is a foundational step in characterization and quality control. For isomers with the molecular formula C10H12N4, this analysis provides critical validation of synthetic pathways and purity. This guide offers an in-depth comparison of the theoretical elemental composition of C10H12N4 with the realities of experimental analysis, providing practical insights and detailed protocols for achieving accurate and reliable data.
The molecular formula C10H12N4 represents a diverse group of isomers with potential applications in medicinal chemistry and materials science. Accurate elemental analysis is paramount to confirm the identity and purity of these compounds, as even small deviations can indicate the presence of impurities or an incorrect molecular structure.
Theoretical Elemental Composition of C10H12N4
The first step in any elemental analysis is to establish the theoretical composition based on the molecular formula. This provides the benchmark against which all experimental data will be compared.
Using the atomic masses of Carbon (C = 12.011 g/mol ), Hydrogen (H = 1.008 g/mol ), and Nitrogen (N = 14.007 g/mol ), the theoretical elemental composition of a C10H12N4 compound is calculated as follows:
-
Molecular Weight: (10 * 12.011) + (12 * 1.008) + (4 * 14.007) = 120.11 + 12.096 + 56.028 = 188.234 g/mol
-
% Carbon (C): (120.11 / 188.234) * 100 = 63.81%
-
% Hydrogen (H): (12.096 / 188.234) * 100 = 6.43%
-
% Nitrogen (N): (56.028 / 188.234) * 100 = 29.76%
This theoretical data serves as the "gold standard" for researchers synthesizing or analyzing any C10H12N4 isomer.
Experimental Determination: A Comparison of Techniques
While the theoretical values are absolute, experimental results are subject to the precision and limitations of the analytical technique employed. The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is Combustion Analysis .[1]
Combustion Analysis: The Gold Standard
Combustion analysis is a powerful technique that determines the elemental composition of a pure organic compound by combusting it in a high-temperature, oxygen-rich environment.[1] The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then quantitatively analyzed.[2] Modern CHN analyzers are automated instruments that provide rapid and precise measurements from small sample sizes, typically a few milligrams.[1]
The underlying principle of combustion analysis follows the Dumas method, involving the complete and instantaneous oxidation of the sample through "flash combustion."[3]
Workflow of Combustion Analysis:
Caption: A simplified workflow of a modern CHN elemental analyzer.
Detailed Experimental Protocol for Combustion Analysis:
This protocol provides a generalized procedure for using a modern CHN elemental analyzer. Instrument-specific parameters and software operation may vary, so it is crucial to consult the manufacturer's guidelines.
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents or moisture will significantly impact the results.[3]
-
For solid samples, grind them into a fine powder to ensure complete combustion.[3]
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The precise weight is critical for accurate percentage calculations.
-
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., chromium oxide, copper) and have not exceeded their operational lifetime.[4]
-
Perform leak checks on the gas lines (typically helium as the carrier gas and oxygen for combustion).[4]
-
Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). Run the standard multiple times to establish a calibration curve.[3]
-
-
Analysis of C10H12N4 Sample:
-
Place the sealed tin capsule containing the sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically 900-1000°C) with a pulse of pure oxygen.[4]
-
The combustion products (CO2, H2O, and nitrogen oxides) are swept by the helium carrier gas through a reduction tube containing copper, which converts nitrogen oxides to N2.[4]
-
The gas mixture then passes through a series of traps to remove water and carbon dioxide, allowing for their sequential measurement.[4]
-
The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte passes through.[5]
-
-
Data Interpretation and Validation:
-
The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
-
For publication in most scientific journals, the experimental values should be within ±0.4% of the theoretical values.[6]
-
It is good practice to run a known standard periodically throughout the analysis of a batch of samples to monitor for any instrument drift.[3]
-
Alternative and Complementary Techniques
While combustion analysis is the primary method for CHN determination, other techniques can provide valuable information, especially for identifying other elements or for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. However, it does not provide the percentage composition of each element.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure of a compound and can help to identify impurities. While not a quantitative elemental analysis technique, clean NMR spectra are often required alongside elemental analysis to confirm the purity and identity of a new compound.[6]
-
Inductively Coupled Plasma (ICP) Methods: Techniques like ICP-MS are used for detecting trace elements, particularly metals, and are not typically used for bulk CHN analysis of organic compounds.
Comparison of Theoretical vs. Experimental Data for C10H12N4 Isomers
The following table compares the theoretical elemental composition of C10H12N4 with available experimental data for known isomers. It is important to note that finding publicly reported elemental analysis data for a wide range of specific isomers can be challenging, as this data is often found within the full text of research articles and not always in a readily searchable format.
| Compound Name | Isomer Structure | Theoretical %C | Theoretical %H | Theoretical %N | Experimental %C | Experimental %H | Experimental %N | Reference |
| General C10H12N4 | - | 63.81 | 6.43 | 29.76 | - | - | - | - |
| 5-Phenyl-1H-tetrazole | Phenyl group attached to a tetrazole ring | 63.81 | 6.43 | 29.76 | 57.77 | 4.10 | 38.12 | [7] |
| 2,3,5,6-Tetramethylpyrazine | Pyrazine ring with four methyl substituents | 63.81 | 6.43 | 29.76 | Data not readily available in searched literature | Data not readily available in searched literature | Data not readily available in searched literature | |
| [4-(Dimethylamino)phenyl]acetonitrile | Dimethylaminophenyl group attached to an acetonitrile | 63.81 | 6.43 | 29.76 | Data not readily available in searched literature | Data not readily available in searched literature | Data not readily available in searched literature |
Note: The experimental data for 5-phenyl-1H-tetrazole appears to be for a different molecular formula than C10H12N4. This highlights the critical importance of verifying the molecular formula of the compound being analyzed.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of elemental analysis data, a self-validating system should be in place. This involves:
-
Regular Calibration: The instrument must be calibrated daily with certified standards.[3]
-
Running Blanks and Controls: A blank (empty tin capsule) should be run to ensure there is no contamination, and a known control standard should be analyzed with each batch of samples to verify accuracy.
-
Replicate Analysis: Analyzing the same sample multiple times should yield results that are in close agreement, demonstrating the precision of the method.[3]
-
Method Validation: For regulated environments, the analytical method itself should be validated for accuracy, precision, linearity, range, and robustness.[8]
Conclusion: A Foundational Technique for Chemical Research
Elemental analysis, particularly through combustion, remains a cornerstone of chemical characterization. For researchers working with C10H12N4 compounds, a thorough understanding of both the theoretical elemental composition and the practical aspects of experimental analysis is essential for generating reliable and publishable data. By following rigorous protocols, employing proper calibration and validation procedures, and critically evaluating experimental results against theoretical values, scientists can confidently ascertain the elemental composition and purity of their synthesized compounds, paving the way for further research and development.
References
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Combustion of non-hydrocarbon organic compounds . Chemistry Stack Exchange. [Link]
-
Combustion analysis . Wikipedia. [Link]
-
An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]
-
Summary of CHNS Elemental Analysis Common Problems . University of British Columbia. [Link]
-
Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion . Teledyne Leeman Labs. [Link]
-
[4-(Dimethylamino)phenyl]acetonitrile | C10H12N2 | CID 13303382 . PubChem. [Link]
-
Analysis of Combustion By-products from Nitrogen-containing Organics . Yurcent. [Link]
-
Total Nitrogen Analysis by Combustion . California Department of Food and Agriculture. [Link]
-
Pyrazine, tetramethyl- . NIST WebBook. [Link]
-
Elemental Analysis Error . Reddit. [Link]
-
alpha-(Dimethylamino)phenylacetonitrile | C10H12N2 | CID 13227 . PubChem. [Link]
-
2,3,5,6-tetramethyl pyrazine, 1124-11-4 . The Good Scents Company. [Link]
-
Is it possible to have a 10% elemental analysis deviation for an organic molecule? . ResearchGate. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 . South African Journal of Chemistry. [Link]
-
Validation of Analytical Methods: A Review . Gavin Publishers. [Link]
-
Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1) . ResearchGate. [Link]
-
Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations . ACS Omega. [Link]
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Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC-MS, and quantitative HPLC analysis . Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Structural Characterization of Pinnatoxin Isomers . Marine Drugs. [Link]
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phenyl acetonitrile, 140-29-4 . The Good Scents Company. [Link]
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Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction . Analytical and Bioanalytical Chemistry. [Link]
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Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte) via photoinduced isomerization . RSC Advances. [Link]
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Identification and computational characterization of isomers with cis and trans amide bonds in folate and its analogues . Physical Chemistry Chemical Physics. [Link]
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Benzyl cyanide . Wikipedia. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on its structural components, this compound should be handled as a hazardous substance.
Inferred Hazards:
-
Toxicity: Aminopyridines are known to be toxic if swallowed, inhaled, or absorbed through the skin. Pyridine and its derivatives can cause damage to the liver and kidneys.
-
Irritation: Structurally similar compounds, such as 1,5-dimethyl-1H-pyrazol-3-amine, are known to cause skin and eye irritation, and may cause respiratory irritation.[1]
-
Environmental Hazard: The environmental fate of this specific compound is not well-documented, but it is prudent to assume it may be harmful to aquatic life.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable workflow for the safe disposal of this compound and associated waste.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[2]
-
Solid Waste: All solid waste contaminated with this compound, including the pure compound, contaminated personal protective equipment (gloves, weighing papers), and absorbent materials from spill cleanups, must be collected in a designated, properly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility has been verified.[4]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Waste Container Management: Containment and Communication
The integrity and labeling of waste containers are critical for safety and compliance.
-
Container Selection: Use containers that are chemically compatible with aminopyridines and pyrazoles. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid waste.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The date of initial waste accumulation should also be clearly marked.
-
Container Closure: Waste containers must be kept securely closed at all times, except when adding waste. This minimizes the risk of spills and the release of vapors.
Disposal Workflow for Solid and Liquid Waste
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination of Glassware and Work Surfaces
Thorough decontamination is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This initial rinseate must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.
-
Work Surface Decontamination: Clean contaminated work surfaces in the fume hood with a suitable solvent, followed by a detergent solution. All cleaning materials must be disposed of as solid hazardous waste.
Part 3: Emergency Procedures
In the event of an accidental release, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material into a labeled hazardous waste container. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Part 4: Regulatory Compliance and Record Keeping
Adherence to local, state, and federal regulations is non-negotiable.
-
Waste Accumulation: Follow your institution's guidelines for satellite accumulation areas, including limits on the volume of waste and the timeframe for storage.
-
Waste Manifest: Ensure that all hazardous waste is properly documented on a hazardous waste manifest when it is collected by a certified disposal company.
-
Training: All personnel handling this compound must be trained on its potential hazards and the proper disposal procedures outlined in this guide and in your institution's Chemical Hygiene Plan.
By adhering to these comprehensive procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
CP Lab Safety. Waste Compatibility by Chemical Group. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
Understanding the Hazard Landscape
The structure of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine suggests a number of potential hazards that must be addressed through rigorous safety protocols. Aromatic amines as a class can be toxic and may cause skin and eye irritation.[1][2] Pyrazole derivatives also present potential health risks and can be harmful if ingested or come into contact with skin.[2][3] Furthermore, many organic compounds of this nature are toxic to aquatic life, necessitating careful disposal procedures.[4]
A thorough risk assessment is the foundational step before handling this or any chemical.[5][6] This involves not only understanding the inherent hazards of the compound but also evaluating the specific experimental context in which it will be used.
Core Safety Directives: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in both solid and solution form.
Hand Protection: The First Line of Defense
Given that aromatic amines can permeate certain glove materials, selecting the correct gloves is of paramount importance.[7]
-
Recommended Glove Types: Nitrile gloves are a common and effective choice for handling many chemicals. However, for prolonged operations or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always consult a glove compatibility chart for specific solvents if the compound is in solution.
-
Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Donning and doffing gloves correctly is also crucial to prevent cross-contamination.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required for all laboratory work.
-
Chemical Goggles: When there is a risk of splashing, chemical goggles that form a seal around the eyes must be worn.[1]
-
Face Shield: For procedures with a significant splash or aerosolization risk, a face shield should be worn in conjunction with chemical goggles.[1]
Respiratory Protection: Guarding Against Inhalation
The need for respiratory protection depends on the physical form of the compound and the specific laboratory procedure.
-
Handling Solids: When weighing or transferring the solid compound, especially if it is a fine powder, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation.
-
Working with Solutions: If there is a risk of generating vapors or aerosols, particularly in poorly ventilated areas, a respirator equipped with an organic vapor cartridge is essential.[1][5] All work with volatile solutions should ideally be conducted within a certified chemical fume hood.
Protective Clothing: Minimizing Skin Exposure
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: For larger scale work or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.
-
Full-Body Protection: In certain high-risk scenarios, disposable chemical-resistant coveralls may be necessary.[8]
The following table summarizes the recommended PPE for different laboratory scenarios:
| Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Handling Solid | Nitrile Gloves (double-gloving recommended) | Safety Glasses with Side Shields | N95 Dust Mask or Respirator with Particulate Filter | Lab Coat |
| Handling Dilute Solutions | Nitrile Gloves | Chemical Goggles | As needed based on ventilation | Lab Coat |
| Handling Concentrated Solutions or Splash Risk | Chemical-Resistant Gloves | Chemical Goggles and Face Shield | Respirator with Organic Vapor Cartridge (in fume hood) | Lab Coat and Chemical-Resistant Apron |
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to established protocols for handling and disposal is critical for maintaining a safe laboratory environment.
Experimental Workflow: From Receipt to Reaction
Caption: A typical experimental workflow for handling the target compound.
Disposal Plan: Environmental Responsibility
Improper disposal of chemical waste can have severe environmental consequences.[4] Pyrazole-containing compounds should be treated as potentially hazardous waste.[9]
-
Segregate Waste: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Consult Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This will include guidelines on labeling, storage, and pickup of waste containers.
-
Avoid Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.
In Case of Emergency: Preparedness is Key
Even with the best precautions, accidents can happen. An established emergency response plan is crucial.[5][6]
Caption: Immediate steps to take in the event of a chemical exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
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- SAFETY DATA SHEET. (2025, June 26). TCI Chemicals.
- Pyrazole Wastewater Treatment | Pyrazole Removal
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
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- SAFETY D
- SAFETY D
- 6-Chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)pyrimidin-4-amine. (n.d.). ChemScene.
- [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine. (n.d.). Santa Cruz Biotechnology.
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- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Method for purifying pyrazoles. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2019, January 11).
- 3,5-Dimethylpyrazole 99 67-51-6. (n.d.). Sigma-Aldrich.
- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022, May 12). Reddit.
- General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
